molecular formula C17H21N3O2 B2779444 benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 2034609-62-4

benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No. B2779444
CAS RN: 2034609-62-4
M. Wt: 299.374
InChI Key: LBMSCCKKJMACMB-UHFFFAOYSA-N
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Description

Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate, also known as BMPC, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a piperidine-based compound that has a pyrazole ring attached to it. This compound has shown promising results in various scientific studies, making it an interesting compound for further research.

Scientific Research Applications

Biological Activities

Pyrazole derivatives, which include structures similar to “benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate”, are present in several biologically and medicinally active compounds . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Agro-Chemical Industries

Pyrazole core-based organic molecules have several applications in agro-chemical industries . These derivatives are applied as fungicides, analgesic, pesticides, and insecticides .

Chelating and Extracting Reagents

These derivatives are also used as the chelating and extracting reagents for different metal ions .

Apoptosis Inducing Ability

Compounds with similar structures have been studied for their apoptosis inducing ability . For example, compound 10ec induced the apoptosis of BT-474 cells .

Tubulin Polymerization Inhibition

These compounds have also been studied for their tubulin polymerization inhibition . Compound 10ec was found to bind to the colchicine binding site of the tubulin .

Preparation of Aminothiazoles

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a compound with a similar structure, is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators .

Potential JAK2 Inhibitors

This compound is also used for the preparation of amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .

properties

IUPAC Name

benzyl 4-(1-methylpyrazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-10-9-16(18-19)15-7-11-20(12-8-15)17(21)22-13-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMSCCKKJMACMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

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